molecular formula C19H25N3O3S B2638051 6-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]hexanamide CAS No. 871480-91-0

6-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]hexanamide

Cat. No.: B2638051
CAS No.: 871480-91-0
M. Wt: 375.49
InChI Key: GCFILXCLGFWIHR-UHFFFAOYSA-N
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Description

6-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]hexanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a sulfonamide group attached to a hexanamide backbone, with a pyridine moiety linked via a methylene bridge. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]hexanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Coupling with the hexanamide backbone: The sulfonamide intermediate is then coupled with a hexanamide derivative under suitable reaction conditions, often involving the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the pyridine moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of automated synthesis equipment, stringent reaction control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]hexanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine derivatives in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the sulfonamide or hexanamide groups.

    Reduction: Reduced forms of the sulfonamide or pyridine moieties.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

6-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]hexanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyridine moiety can participate in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]hexanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

6-[(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-16-8-10-18(11-9-16)26(24,25)22-13-4-2-3-7-19(23)21-15-17-6-5-12-20-14-17/h5-6,8-12,14,22H,2-4,7,13,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFILXCLGFWIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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